molecular formula C20H14BrN3OS B2893860 (2E)-3-[(3-acetylphenyl)amino]-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile CAS No. 683258-59-5

(2E)-3-[(3-acetylphenyl)amino]-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile

Cat. No.: B2893860
CAS No.: 683258-59-5
M. Wt: 424.32
InChI Key: DNTLUJPYYBCAEN-LFIBNONCSA-N
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Description

(2E)-3-[(3-acetylphenyl)amino]-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile is a useful research compound. Its molecular formula is C20H14BrN3OS and its molecular weight is 424.32. The purity is usually 95%.
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Scientific Research Applications

Corrosion Inhibition

One notable application of similar thiazole derivatives is in the field of corrosion inhibition for metals. A study conducted by Kaya et al. utilized quantum chemical and molecular dynamics simulation to predict the corrosion inhibition performances of thiazole derivatives against iron metal corrosion. This research highlights the potential of thiazole compounds in protecting metals from corrosion, which is crucial in extending the lifespan of metal structures and components in various industrial applications (Kaya et al., 2016).

Synthesis of Heterocyclic Compounds

Compounds similar to “(2E)-3-[(3-acetylphenyl)amino]-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile” have been utilized in the synthesis of diverse heterocyclic systems. For instance, Selič et al. described the preparation of N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, showcasing the versatility of thiazole derivatives in synthesizing complex heterocycles with potential pharmacological activities (Selič et al., 1997).

Antimicrobial Agents

Several studies have explored the antimicrobial properties of thiazole derivatives. For example, research by Sah et al. synthesized formazans from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, demonstrating moderate antimicrobial activity against various bacterial and fungal strains. This suggests the potential use of these compounds in developing new antimicrobial agents (Sah et al., 2014).

Antimicrobial and Anticancer Activities

Compounds bearing a sulfonamide moiety and synthesized from similar thiazole derivatives have been evaluated for their antimicrobial properties. Darwish et al. synthesized new heterocyclic compounds incorporating the sulfamoyl moiety, which showed promising antibacterial and antifungal activities. Such studies underscore the potential of thiazole derivatives in contributing to the development of new antimicrobial and potentially anticancer agents (Darwish et al., 2014).

Properties

IUPAC Name

(E)-3-(3-acetylanilino)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14BrN3OS/c1-13(25)15-3-2-4-18(9-15)23-11-16(10-22)20-24-19(12-26-20)14-5-7-17(21)8-6-14/h2-9,11-12,23H,1H3/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNTLUJPYYBCAEN-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=CC(=CC=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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